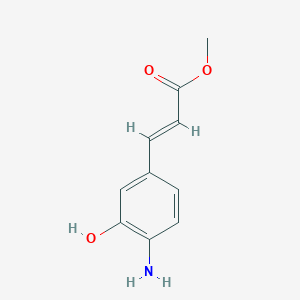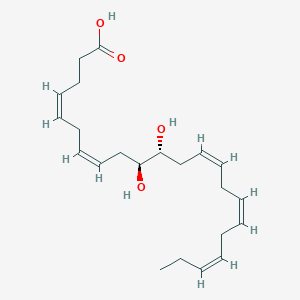
3,7,11,15-Tetramethylhexadec-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- can be synthesized through the alkaline hydrolysis of chlorophyll . The process involves the decomposition of chlorophyll in an alkaline medium, followed by vacuum distillation to obtain the compound .
Industrial Production Methods
In industrial settings, the compound is produced by extracting chlorophyll from plant sources, followed by its alkaline hydrolysis and subsequent purification . The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phytol: A diterpene alcohol with similar structure and properties.
Phytyl acetate: An ester derivative of phytol.
Phytyl diphosphate: A phosphorylated derivative of phytol.
Uniqueness
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- is unique due to its role as a precursor in the synthesis of essential vitamins and its regulatory effects on transcription factors . Its versatility in various chemical reactions and applications in multiple fields further highlight its significance .
Eigenschaften
Molekularformel |
C20H40O |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadec-1-en-2-ol |
InChI |
InChI=1S/C20H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(6)21/h16-19,21H,6-15H2,1-5H3 |
InChI-Schlüssel |
XXLGVDYVNLIUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)


![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
